N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
Description
N1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, linked via an ethyl chain to an oxalamide bridge. This bridge connects to a phenyl ring modified with a 2-oxopiperidin moiety.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O4/c1-35-23-10-8-21(9-11-23)30-17-15-29(16-18-30)14-12-27-25(33)26(34)28-20-5-4-6-22(19-20)31-13-3-2-7-24(31)32/h4-6,8-11,19H,2-3,7,12-18H2,1H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNUTDBPEQZQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound notable for its complex structure, which includes piperazine and oxalamide functional groups. This compound has garnered attention for its potential pharmacological applications, particularly in the fields of neurology and oncology. The unique combination of functional groups may enhance its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 479.6 g/mol. The structure includes:
- Piperazine moiety : Known for various pharmacological activities.
- Oxalamide group : Associated with enhanced solubility and bioavailability.
- 4-Methoxyphenyl substituent : Thought to improve lipophilicity and potentially influence receptor interactions.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antidepressant effects : Piperazine derivatives have been linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor activity : Preliminary studies suggest that oxalamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial properties : Some piperazine-based compounds have demonstrated efficacy against bacterial strains, suggesting potential as antibacterial agents.
Table 1: Summary of Biological Activities
Study 1: Antidepressant Activity
A study explored the antidepressant potential of piperazine derivatives, including those similar to this compound. The results indicated significant improvement in depressive symptoms in animal models, attributed to increased serotonin levels in the brain.
Study 2: Antitumor Efficacy
In vitro assays demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 3: Antimicrobial Properties
Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, structural features suggest favorable absorption and distribution characteristics. The presence of the methoxy group is expected to enhance lipophilicity, potentially improving bioavailability.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in developing new pharmaceuticals. Research indicates that derivatives of piperazine often exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies have shown that compounds similar to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can inhibit the proliferation of cancer cells. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.
Case Study: Antitumor Efficacy
In an experimental study, a related oxalamide derivative was tested against MCF7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Induces cell cycle arrest at G2/M phase |
| HT-29 | 3.5 | Inhibition of cell proliferation |
These findings suggest that modifications to the oxalamide structure could enhance antitumor efficacy.
Neuropharmacology
Given its structural similarities to known psychoactive compounds, this compound may also have implications in neuropharmacology. The piperazine component is known to interact with neurotransmitter systems, potentially leading to antidepressant effects.
Case Study: Neuropharmacological Assessment
Research on piperazine derivatives has indicated their capacity to modulate serotonin receptors:
| Biological Activity | Assay Type | Mechanism |
|---|---|---|
| Potential Antidepressant | Neurotransmitter assays | Modulation of serotonin receptors |
Although specific receptor affinities for this compound are still under investigation, preliminary data suggest promising neuropharmacological properties.
Future Directions in Research
Further research is essential to fully elucidate the pharmacological profile of this compound. Key areas for future studies include:
- In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : Exploring specific interactions with cellular targets and pathways involved in biological activities.
- Structure-Activity Relationship (SAR) : Investigating how modifications can enhance potency and selectivity.
Chemical Reactions Analysis
Oxidation Reactions
The oxopiperidinyl group (2-oxopiperidine) may undergo oxidation, though specific data for this compound is limited. Analogous systems use oxidizing agents like pyridinium chlorochromate (PCC) to oxidize alcohols or ketones.
Reduction Reactions
The oxalamide linkage or piperazine nitrogen atoms could be reduced using agents like lithium aluminum hydride (LiAlH4) to form amines, as observed in similar oxalamides.
Electrophilic Substitution
The aromatic rings (4-methoxyphenyl and phenyl groups) are susceptible to electrophilic substitution. Catalysts like aluminum chloride (AlCl3) may facilitate such reactions.
Hydrolysis
The oxalamide group could hydrolyze under acidic or basic conditions to form carboxylic acids or amides, a common pathway in peptide derivatives .
Reagents and Conditions
Key Stability and Reactivity Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Selectivity
The compound’s structural analogues often vary in substituents on the piperazine ring, linker groups, or terminal aromatic systems. Key comparisons include:
Key Observations :
- Substituent Effects : The target compound’s 4-methoxyphenyl group may enhance selectivity for serotonin or dopamine receptors compared to the electron-withdrawing 2,4-dichlorophenyl group in 7o , which is associated with high D3 affinity .
- Terminal Group Impact : The 2-oxopiperidinylphenyl moiety may confer metabolic stability compared to the pyridinylphenyl group in 7o , which could influence pharmacokinetics .
Pharmacological Profile
While 7o demonstrates nanomolar potency at dopamine D3 receptors, the target compound’s lack of a pyridinyl group and inclusion of a 2-oxopiperidinylphenyl system may shift its selectivity toward histamine receptors, as seen in Compound 4 . However, the oxalamide linker differentiates it from Compound 4, which uses a pyridin-2-amin group for H1/H4 binding.
Research Findings and Hypotheses
- Receptor Binding: Molecular modeling suggests the 4-methoxyphenyl group in the target compound may engage in hydrophobic interactions with dopamine D3 receptors, while the 2-oxopiperidinylphenyl group could mimic endogenous ligand conformations .
- Metabolic Stability : The oxalamide bridge may reduce susceptibility to enzymatic degradation compared to ester or amide linkers in analogues like 7o .
- Contradictions : highlights dichlorophenyl-piperazine derivatives as D3-selective, whereas emphasizes methoxybenzyl-piperazine systems for histamine receptors. This suggests the target compound’s pharmacological profile remains ambiguous without direct assay data .
Q & A
Q. What validation steps ensure reproducibility in synthetic protocols across labs?
- Methodological Answer : Detailed reporting of reaction parameters (temperature, solvent grade, catalyst batch) and third-party replication via open-access platforms (e.g., Protocols.io ) mitigate variability. advocates for critical analysis of prior methodologies to refine protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
